Erinacine A

Catalog No.
S634666
CAS No.
M.F
C25H36O6
M. Wt
432.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erinacine A

Product Name

Erinacine A

IUPAC Name

3a,5a-dimethyl-1-propan-2-yl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde

Molecular Formula

C25H36O6

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C25H36O6/c1-14(2)16-7-8-24(3)9-10-25(4)17(20(16)24)6-5-15(12-26)11-19(25)31-23-22(29)21(28)18(27)13-30-23/h5-6,12,14,18-19,21-23,27-29H,7-11,13H2,1-4H3

InChI Key

LPPCHLAEVDUIIW-UHFFFAOYSA-N

SMILES

CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O

Synonyms

(3aR,5aR,6S)-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e]indene-8-carboxaldehyde; [3aR-(3aα,5aβ,6α)]-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e

Canonical SMILES

CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O

Isomeric SMILES

CC(C)C1=C2C3=CC=C(C[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C=O

The exact mass of the compound Erinacine B is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 4 or More Rings - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Erinacine A is a cyathane diterpenoid isolated from the mycelium of the mushroom *Hericium erinaceus*. It is recognized as a principal bioactive compound responsible for the neurotrophic effects of the mycelia, primarily through its activity as a potent, low-molecular-weight stimulator of Nerve Growth Factor (NGF) synthesis. Unlike NGF protein, which cannot be administered systemically for central nervous system applications due to its inability to cross the blood-brain barrier (BBB), Erinacine A is BBB-permeable, making it a critical tool for *in vivo* studies of neuroregeneration and neuroprotection.

Procuring crude *Hericium erinaceus* extracts or other related compounds like hericenones introduces significant experimental variability. Crude extracts contain unquantified and inconsistent levels of Erinacine A and other bioactive molecules, compromising dose-response accuracy and reproducibility. Hericenones, found in the fruiting body, do not reliably induce NGF gene expression *in vivo* and their ability to cross the blood-brain barrier is less established than that of Erinacine A, which is found in the mycelium. Furthermore, even close structural analogs such as Erinacine S show different bioavailability and may act through distinct molecular mechanisms, making them non-interchangeable for targeted pathway analysis. For research requiring precise dosing, CNS target engagement, and reproducible neurotrophic outcomes, the use of purified Erinacine A is necessary.

Superior Potency in Stimulating NGF Secretion Compared to Hericenones

In a direct comparative assay using mouse astroglial cells, erinacines demonstrated substantially higher potency in stimulating NGF secretion than hericenones. At a concentration of 1.0 mM, Erinacine A induced the secretion of 250.1 ± 36.2 pg/ml of NGF. In contrast, Hericenone C, at a higher concentration of 33 µg/ml (approx. 99 µM), induced only 23.5 ± 1.0 pg/ml of NGF. This highlights the significantly greater efficiency of Erinacine A in initiating the NGF synthesis cascade.

Evidence DimensionNGF Secretion in Mouse Astroglial Cells
Target Compound Data250.1 ± 36.2 pg/ml @ 1.0 mM
Comparator Or BaselineHericenone C: 23.5 ± 1.0 pg/ml @ 33 µg/ml
Quantified Difference>10-fold higher NGF secretion, even at a lower molar concentration
ConditionsIn vitro culture of mouse astroglial cells.

For researchers aiming to maximize neurotrophic response, Erinacine A provides a much stronger and more efficient induction of NGF compared to the hericenone class of compounds.

Demonstrated CNS Penetration: Measurable Brain Concentrations After Oral Administration

A critical differentiator for any CNS-acting compound is its ability to cross the blood-brain barrier (BBB). In a rat model, following oral administration of a *Hericium erinaceus* mycelia extract equivalent to 50 mg/kg of Erinacine A, the compound was detected in the brain within 1 hour, reaching a peak concentration of 0.205 ± 0.079 µg/g at 8 hours. This contrasts with NGF protein itself, which cannot cross the BBB, and provides a key handling and processability advantage for *in vivo* studies.

Evidence DimensionPeak Brain Tissue Concentration (Rat)
Target Compound Data0.205 ± 0.079 µg/g at 8 hours post-oral administration
Comparator Or BaselineNGF Protein: Does not cross the blood-brain barrier
Quantified DifferenceBioavailable in the CNS via oral route vs. non-bioavailable
ConditionsOral gavage in Sprague-Dawley rats.

This evidence confirms that Erinacine A is suitable for oral administration in animal models targeting CNS pathways, a significant advantage over compounds that require invasive delivery methods.

Higher Bioavailability Compared to Structural Analog Erinacine S

When selecting between closely related erinacines for *in vivo* work, bioavailability is a key procurement-relevant factor. Studies in rats have determined the absolute bioavailability of Erinacine A to be 24.39%. This is significantly higher than that of its close structural analog, Erinacine S, which was measured at 15.13%. This difference directly impacts the required dosage and potential for achieving therapeutic concentrations in target tissues.

Evidence DimensionAbsolute Bioavailability (Rat)
Target Compound Data24.39%
Comparator Or BaselineErinacine S: 15.13%
Quantified Difference61% higher relative bioavailability
ConditionsPharmacokinetic studies in rats following oral and intravenous administration.

Choosing Erinacine A over Erinacine S allows for more efficient systemic exposure, potentially reducing the amount of compound needed and improving the reliability of *in vivo* experimental outcomes.

Unique Efficacy in Reducing Insoluble Aβ Peptides in an AD Model

While both Erinacine A and Erinacine S can reduce amyloid-β (Aβ) plaque growth in APP/PS1 transgenic mice, a key mechanistic difference provides a reason to select Erinacine A specifically. In a direct comparison, only Erinacine A was shown to decrease the levels of insoluble Aβ and the C-terminal fragment of the amyloid precursor protein (APP), indicating a distinct effect on Aβ production or clearance pathways not shared by Erinacine S.

Evidence DimensionReduction of Insoluble Aβ and APP-CTF
Target Compound DataDemonstrated reduction
Comparator Or BaselineErinacine S: No significant reduction observed
Quantified DifferenceQualitative difference in mechanism of action
ConditionsAPP/PS1 transgenic mouse model of Alzheimer's disease.

For researchers specifically investigating the production and accumulation of insoluble amyloid species, Erinacine A is the more appropriate tool, as its mechanism is distinct from that of Erinacine S.

In Vivo Studies of CNS Neurotrophic Pathways

For researchers conducting animal studies on neurodegenerative diseases or brain injury, Erinacine A is the appropriate choice due to its proven ability to cross the blood-brain barrier and increase NGF content in the hippocampus and locus coeruleus after oral administration. This allows for non-invasive, systemic administration to investigate CNS-specific mechanisms.

High-Throughput Screening for Potentiators of NGF Signaling

As a potent and reliable inducer of NGF synthesis, purified Erinacine A serves as an ideal positive control or benchmark compound in cell-based assays designed to discover new molecules that modulate the NGF pathway. Its high activity compared to analogs like hericenones ensures a robust and reproducible assay window.

Mechanistic Studies of Amyloid-β Production and Clearance

Given its specific ability to reduce levels of insoluble Aβ peptides, unlike the closely related Erinacine S, Erinacine A is the indicated tool for projects aiming to dissect the molecular pathways of amyloid precursor protein (APP) processing and Aβ aggregation.

Reproducible Neuronal Cell Culture and Neurite Outgrowth Assays

Using purified Erinacine A instead of a variable crude extract is essential for achieving reproducible, dose-dependent results in neuronal cell culture. Its defined purity and concentration are critical for quantifying effects on neurite outgrowth, neuronal survival, and oligodendrocyte maturation.

Physical Description

Solid

XLogP3

2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

432.25118886 g/mol

Monoisotopic Mass

432.25118886 g/mol

Heavy Atom Count

31

Melting Point

74 - 76 °C

Wikipedia

Erinacine B

Dates

Last modified: 03-19-2024

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